molecular formula C4H12N2O6 B1612856 tris(Hydroxymethyl)aminomethane nitrate CAS No. 41521-38-4

tris(Hydroxymethyl)aminomethane nitrate

Cat. No.: B1612856
CAS No.: 41521-38-4
M. Wt: 184.15 g/mol
InChI Key: VEOXUNMAEXSIIT-UHFFFAOYSA-N
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Description

Tris(hydroxymethyl)aminomethane nitrate is a chemical reagent of significant interest in advanced materials synthesis and coordination chemistry. Its value derives from the combined properties of the organic TRIS ligand and the nitrate anion. The TRIS component, a known ligand for biogenic metals like Cu(II), Co(II), Ni(II), and Zn(II), facilitates the synthesis of hydrometallatranes and other coordination compounds . These complexes are investigated for their broad-spectrum biological activity, including potential use as environmentally safe biocides and corrosion inhibitors against aggressive microorganisms such as thionic bacteria . Furthermore, in the field of materials science, tris(hydroxymethyl)aminomethane (TRIS) has been demonstrated to function effectively as an alternative fuel in gel combustion synthesis . When used with metal nitrates, it enables one-step synthesis of spinel ferrites, such as CoFe2O4, allowing researchers to tune the structural, magnetic, and optical properties of the resulting nanomaterials by varying the oxidizer-to-fuel ratio . The compound's mechanism of action in these contexts is multifaceted, involving coordination to metal centers through its amine and hydroxyl groups to form stable complexes or serving as a fuel in exothermic redox reactions with nitrate oxidizers . This makes this compound a versatile reagent for developing novel functional materials and exploring new coordination polymers with specific catalytic or physical properties.

Properties

CAS No.

41521-38-4

Molecular Formula

C4H12N2O6

Molecular Weight

184.15 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;nitric acid

InChI

InChI=1S/C4H11NO3.HNO3/c5-4(1-6,2-7)3-8;2-1(3)4/h6-8H,1-3,5H2;(H,2,3,4)

InChI Key

VEOXUNMAEXSIIT-UHFFFAOYSA-N

SMILES

C(C(CO)(CO)N)O.[N+](=O)(O)[O-]

Canonical SMILES

C(C(CO)(CO)N)O.[N+](=O)(O)[O-]

Origin of Product

United States

Synthetic Methodologies for Tris Hydroxymethyl Aminomethane Nitrate

Synthesis of Tris(hydroxymethyl)aminomethane Precursor

The industrial production of the precursor, tris(hydroxymethyl)aminomethane, commonly known as Tris or THAM, is a well-documented process involving a two-step chemical transformation. hbdsbio.com

Hydroxymethylation of Nitromethane (B149229) with Formaldehyde (B43269) Condensation

The initial step in synthesizing the Tris precursor is the hydroxymethylation of nitromethane through a condensation reaction with formaldehyde. hbdsbio.com This reaction, a classic example of a nitroaldol (Henry) reaction, is typically carried out under basic conditions. hbdsbio.comchemicalbook.com An aqueous solution of formaldehyde is reacted with nitromethane in the presence of a base catalyst, such as calcium hydroxide (B78521) or triethylamine. chemicalbook.comgoogle.com The reaction proceeds through the sequential addition of three formaldehyde molecules to the carbon atom of nitromethane, resulting in the formation of the intermediate compound, tris(hydroxymethyl)nitromethane (B93346). hbdsbio.comchemicalbook.com

The reaction conditions are critical for achieving a high yield. A molar ratio of approximately 1:3.2 of nitromethane to formaldehyde has been reported to be effective. google.com The reaction is typically maintained at a controlled temperature, for instance, between 45-50°C, and a pH of around 9. chemicalbook.comgoogle.com Under these optimized conditions, yields of tris(hydroxymethyl)nitromethane can reach as high as 91.3%. google.com

Table 1: Reaction Parameters for Hydroxymethylation of Nitromethane

Parameter Value/Condition Source(s)
Reactants Nitromethane, Formaldehyde hbdsbio.com
Catalyst Calcium hydroxide, Triethylamine chemicalbook.comgoogle.com
Molar Ratio (Nitromethane:Formaldehyde) ~ 1:3.2 google.com
Temperature 30°C to 55°C google.comgoogle.com
pH ~ 9 google.com
Reaction Time ~ 4 hours google.com
Yield Up to 91.3% google.com

Catalytic Reduction of Tris(hydroxymethyl)nitromethane to the Amine

The second step in the precursor synthesis is the catalytic reduction of the nitro group in tris(hydroxymethyl)nitromethane to a primary amine, yielding tris(hydroxymethyl)aminomethane. hbdsbio.com This hydrogenation is commonly achieved using a nickel catalyst, such as Raney nickel. google.com The reaction is performed under a hydrogen pressure ranging from 0.1 to 4 MPa and at a temperature between 25°C and 60°C. google.com Methanol (B129727) is often used as the solvent for this reduction. google.com

Another reported method for the reduction involves the use of iron powder in the presence of hydrochloric acid. core.ac.uk In this procedure, the reaction mixture is heated, and after the reduction is complete, the solution is made alkaline with sodium hydroxide to a pH of 10 to precipitate iron sludge, which is then removed. core.ac.uk The resulting solution contains the desired tris(hydroxymethyl)aminomethane. core.ac.uk

Table 2: Conditions for Catalytic Reduction of Tris(hydroxymethyl)nitromethane

Parameter Method 1 Method 2 Source(s)
Reducing Agent Hydrogen Gas Iron Powder/HCl google.com, core.ac.uk
Catalyst Nickel Catalyst (e.g., Raney Nickel) Not applicable google.com
Pressure 0.1 - 4 MPa Atmospheric google.com
Temperature 25°C - 60°C Up to 93°C google.com, core.ac.uk
Solvent Methanol Water google.com, core.ac.uk
Post-reaction pH Adjustment Not specified pH 10 with NaOH core.ac.uk

Process Optimization and Scale-Up Considerations in Precursor Synthesis

For industrial-scale production, process optimization is crucial for maximizing yield and purity while minimizing costs. In the synthesis of the Tris precursor, several factors are considered. The use of excess formaldehyde in the condensation step can drive the reaction to completion. google.com A patent describes using a molar ratio of nitromethane to formaldehyde of 1:3 to 1:4. google.com

Solvent choice and catalyst concentration are also key parameters. One patented process utilizes a concentrated methanol medium containing a small percentage of methylene (B1212753) chloride for the formylation step, with a catalytic amount of a solid alkaline agent like sodium or potassium. google.com

Purification of the final tris(hydroxymethyl)aminomethane is a critical scale-up consideration. Crystallization is the primary method used. google.comcore.ac.uk The crude product can be obtained by cooling the reaction mixture. core.ac.uk Further purification can be achieved by recrystallization. google.com A common technique involves dissolving the crude product in water and then adding methanol to induce crystallization. nih.gov Washing the resulting crystals with cold methanol helps to remove impurities. nih.gov To obtain a high-purity product, multiple crystallization steps may be employed. google.com For instance, after an initial crystallization from a methanol-methylene chloride mixture, subsequent crystallizations can increase the purity to over 99.5%. google.com

Direct Synthesis of Tris(hydroxymethyl)aminomethane Nitrate (B79036) Salt

The nitrate salt of tris(hydroxymethyl)aminomethane is synthesized through a direct acid-base neutralization reaction.

Acid-Base Neutralization Reaction with Nitric Acid

The formation of tris(hydroxymethyl)aminomethane nitrate involves the reaction of the basic tris(hydroxymethyl)aminomethane with nitric acid. A documented method describes dissolving the Tris base in water and then slowly adding 36% nitric acid with stirring and cooling. The exothermicity of the acid-base reaction necessitates cooling to control the temperature. The reaction results in the formation of the tris(hydroxymethyl)ammonium cation and the nitrate anion in solution.

Crystallization and Purification Techniques for the Nitrate Salt

The isolation and purification of the this compound salt are achieved through crystallization. Following the neutralization reaction, the primary method for isolating the crystalline salt is the removal of the solvent. This can be accomplished by evaporating the water from the reaction mixture under vacuum (in vacuo). This process leaves behind the crystalline this compound.

For further purification, recrystallization is a standard technique. While specific solvent systems for this compound are not extensively detailed in readily available literature, general principles for purifying amine salts can be applied. This often involves dissolving the crude salt in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, which induces the formation of purer crystals. Common solvents for recrystallizing similar compounds include water, ethanol, and methanol, or mixtures thereof. The selection of an appropriate solvent system is critical to ensure that the desired salt has high solubility at higher temperatures and low solubility at lower temperatures, while impurities remain in solution. Washing the collected crystals with a cold solvent is also a common practice to remove any residual impurities.

Exploration of Alternative Synthetic Routes and Derivatization

The synthesis of this compound can be approached through various methodologies, primarily involving the initial synthesis of the parent compound, tris(hydroxymethyl)aminomethane, followed by its conversion to the nitrate salt. Furthermore, the derivatization of this salt, particularly through the nitration of its hydroxyl groups, opens avenues to new compounds with distinct properties.

An established industrial route to tris(hydroxymethyl)aminomethane involves a two-step process starting from nitromethane. google.comjournalskuwait.org This process begins with the base-catalyzed condensation of nitromethane with three equivalents of formaldehyde in a Henry reaction. This initial step yields tris(hydroxymethyl)nitromethane. oriprobe.comchemicalbook.com Subsequent reduction of the nitro group to a primary amine affords the final tris(hydroxymethyl)aminomethane. google.comjournalskuwait.org

The formation of this compound is then achieved through a straightforward acid-base neutralization reaction. This involves treating tris(hydroxymethyl)aminomethane with nitric acid.

A significant area of exploration in the derivatization of this compound is the nitration of its three hydroxyl groups to form tris(hydroxymethyl)aminomethane trinitrate. This derivative is of interest due to its energetic properties. The synthesis is typically carried out using a mixed acid nitrating agent, such as a combination of nitric acid and sulfuric acid. sciencemadness.org The reaction conditions for this transformation are critical to achieving a high yield and ensuring the stability of the final product. researchgate.net

The derivatization of the core structure is not limited to nitration. For instance, novel nitrone derivatives have been synthesized through a one-pot reduction and condensation of tris(hydroxymethyl)nitromethane with benzaldehyde (B42025) derivatives. nih.gov Additionally, the amino and hydroxyl groups of the parent compound can be derivatized for analytical purposes, such as through reaction with isobutyl chloroformate to form carbamates, which improves their chromatographic behavior. While these derivatizations start with the parent amine or its nitro intermediate rather than the nitrate salt, they illustrate the chemical versatility of the underlying molecular framework.

Research has also explored the coordination chemistry of tris(hydroxymethyl)aminomethane, detailing its ability to form stable complexes with various metal ions, such as those from Group IIA. journalskuwait.orgresearchgate.net These complexes are typically synthesized by reacting the parent compound with a metal salt in a suitable solvent system under controlled pH and temperature. journalskuwait.org

Table 1: Comparison of Synthetic Routes for Tris(hydroxymethyl)aminomethane and its Nitrate Derivative

Product Starting Materials Key Reaction Steps Catalyst/Reagents Reported Yield Reference
Tris(hydroxymethyl)nitromethane Nitromethane, Formaldehyde Condensation (Henry Reaction) Calcium hydroxide 91.3% oriprobe.com
Tris(hydroxymethyl)aminomethane Tris(hydroxymethyl)nitromethane Hydrogenation Raney Nickel >90% google.com
Tris(hydroxymethyl)aminomethane Trinitrate Tris(hydroxymethyl)aminomethane Nitration Nitric Acid/Sulfuric Acid High sciencemadness.orgresearchgate.net

Table 2: Research Findings on the Derivatization of Tris(hydroxymethyl)aminomethane

Derivative Synthetic Approach Key Reagents Noteworthy Findings Reference
Nitrone Derivatives One-pot reduction/condensation Tris(hydroxymethyl)nitromethane, Benzaldehyde derivative Formation of an oxazolidine-N-oxyl compound via intramolecular reaction was observed. nih.gov
Metal Complexes (Group IIA) Coordination Reaction Tris(hydroxymethyl)aminomethane, Metal chlorides (e.g., BaCl₂, CaCl₂) Formation of stable, octahedral complexes. journalskuwait.orgresearchgate.net
Gold Nanoparticles Reduction Tris(hydroxymethyl)aminomethane, Chloroauric acid Tris acts as a reducing agent in alkaline aqueous solution to form gold nanoparticles. nih.gov

Elucidation of this compound: A Spectroscopic and Structural Analysis

This compound, a salt formed from the organic buffer tris(hydroxymethyl)aminomethane and nitric acid, is a compound of interest in various chemical and pharmaceutical applications. Its characterization through advanced analytical techniques is crucial for understanding its molecular structure, vibrational properties, and solid-state morphology. This article delves into the spectroscopic and structural elucidation of this compound, presenting a detailed analysis based on available scientific data.

Theoretical and Computational Chemistry of Tris Hydroxymethyl Aminomethane Nitrate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ntnu.nonih.gov It is particularly well-suited for investigating the properties of compounds like tris(hydroxymethyl)aminomethane nitrate (B79036). DFT calculations are predicated on the principle that the total energy of a system is a unique functional of its electron density. nih.gov By finding the electron density that minimizes this energy, a wide range of molecular properties can be determined. ntnu.no

Geometry Optimization and Electronic Structure Calculations

The first step in most computational analyses is to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. Using DFT methods, researchers can predict bond lengths, bond angles, and dihedral angles by finding the minimum energy structure on the potential energy surface. ntnu.no For tris(hydroxymethyl)aminomethane nitrate, this would involve calculating the equilibrium geometry of the protonated Tris cation, (HOCH₂)₃CNH₃⁺, and its ionic interaction with the nitrate anion, NO₃⁻. Studies on similar charge-transfer complexes involving Tris have successfully employed DFT, often using hybrid functionals like B3LYP, to compute and analyze geometrical parameters. researchgate.net

The electronic structure, which dictates the chemical behavior of the molecule, is also elucidated through DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions. researchgate.net

Table 1: Illustrative Data from DFT Geometry Optimization This table presents the kind of data obtained from a DFT geometry optimization calculation, using hypothetical values for the tris(hydroxymethyl)aminomethane cation.

ParameterAtom(s) InvolvedCalculated Value
Bond LengthC-N1.50 Å
Bond LengthC-C1.54 Å
Bond LengthC-O1.43 Å
Bond LengthO-H0.97 Å
Bond AngleC-N-H109.5°
Bond AngleC-C-N109.5°
Dihedral AngleC-C-O-H180°

Prediction of Spectroscopic Parameters and Spectral Assignments

DFT is a powerful tool for predicting vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the vibrational frequencies and normal modes of the molecule. nih.gov These theoretical frequencies can be compared with experimental data to provide definitive assignments for the observed spectral bands. researchgate.netcore.ac.ukresearchgate.net For this compound, DFT calculations would predict the characteristic vibrational frequencies for the N-H, O-H, C-H, C-N, and C-O stretching and bending modes of the cation, as well as the vibrational modes of the nitrate anion.

Time-Dependent DFT (TD-DFT) is used to calculate excited state properties and predict electronic absorption spectra. researchgate.netresearchgate.net This method can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n → π* or π → π* transitions, which are fundamental to understanding the molecule's interaction with light. researchgate.net

Table 2: Example of Predicted Vibrational Frequencies (DFT) This table illustrates typical results from a DFT frequency calculation for key functional groups in the tris(hydroxymethyl)aminomethane cation.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
Symmetric StretchN-H3350
Asymmetric StretchO-H3450
Symmetric StretchC-H2900
Bending (Scissoring)CH₂1450
StretchC-N1050
StretchC-O1030

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. uni-rostock.deamercrystalassn.org This allows for the analysis of chemical bonds and intermolecular interactions based on the topology of the electron density, ρ(r). A key element of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density along a bond path connecting two nuclei. researchgate.net

Several properties are calculated at the BCP to characterize the nature of the chemical bond:

The electron density (ρ(r)) : Higher values indicate a stronger, shared-electron (covalent) interaction.

The Laplacian of the electron density (∇²ρ(r)) : A negative value (∇²ρ(r) < 0) is characteristic of covalent bonds, where charge is concentrated in the internuclear region. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces. researchgate.net

The total energy density (H(r)) : The sign of H(r) can also distinguish between interaction types.

For this compound, QTAIM analysis would be invaluable for characterizing the N-H···O hydrogen bonds between the cation and the nitrate anion, quantifying their strength and distinguishing them from the covalent bonds within the ions themselves. researchgate.net

Table 3: Illustrative QTAIM Parameters for a Hydrogen Bond BCP This table shows representative QTAIM data for a hypothetical N-H···O hydrogen bond between the Tris cation and the nitrate anion.

QTAIM ParameterSymbolTypical Value for H-Bond
Electron Densityρ(r)0.025 a.u.
Laplacian of Electron Density∇²ρ(r)+0.090 a.u.
Kinetic Energy DensityG(r)0.020 a.u.
Potential Energy DensityV(r)-0.018 a.u.
Total Energy DensityH(r)+0.002 a.u.

Molecular Dynamics (MD) Simulations for Solution Behavior

While DFT provides a static, zero-kelvin picture of a molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions in a condensed phase, such as in solution. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and solvation processes over time. umd.edu

A prerequisite for an MD simulation is a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. For tris(hydroxymethyl)aminomethane, topologies for use in common force fields like GROMOS are available through resources such as the Automated Topology Builder (ATB). uq.edu.au An MD simulation of this compound in an aqueous solution would provide detailed insights into:

Solvation Structure : How water molecules arrange around the cation and anion.

Ion Pairing : The dynamics of the association and dissociation between the Tris cation and the nitrate anion in solution.

Transport Properties : Such as diffusion coefficients, which are important for understanding how the ions move through the solution.

MD simulations on other nitrate-containing systems have been used to understand hydration effects and conformational changes, demonstrating the power of this technique. umd.eduresearchgate.net

Reaction Mechanism Predictions and Energetic Profiles

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, predicting transition states, and calculating the associated energy barriers (activation energies). For an energetic material like this compound, understanding its decomposition mechanism is of paramount importance.

Chemical Reactivity and Reaction Mechanisms Involving Tris Hydroxymethyl Aminomethane Nitrate

Acid-Base Equilibria and Protonation States of the Aminomethane Moiety

The central feature of the chemical reactivity of tris(hydroxymethyl)aminomethane nitrate (B79036) is the acid-base behavior of the tris(hydroxymethyl)aminomethane (Tris) moiety. Tris is a primary amine and a weak base that acts as a proton acceptor. atamanchemicals.comdrugbank.com In aqueous solution, the nitrate salt dissociates, and the resulting protonated Tris cation, [(HOCH₂)₃CNH₃]⁺, establishes an equilibrium with its conjugate base, the unprotonated Tris molecule.

The equilibrium reaction is as follows: (HOCH₂)₃CNH₃⁺ (aq) ⇌ (HOCH₂)₃CNH₂ (aq) + H⁺ (aq) chegg.comaskfilo.com

The equilibrium is characterized by the pKa of the conjugate acid, [(HOCH₂)₃CNH₃]⁺. The pKa value indicates the pH at which the concentrations of the protonated and unprotonated forms are equal. This value is notably dependent on temperature, which is a critical consideration in its application as a buffer. atamanchemicals.com As the temperature increases, the pKa decreases, meaning the buffer becomes more acidic. atamanchemicals.comwikipedia.org For instance, the pH of a Tris buffer solution will decrease by an average of 0.025 to 0.03 units for every one-degree Celsius increase in temperature. atamanchemicals.comwikipedia.org

The effective buffering range for Tris is generally considered to be between pH 7.1 and 9.1. atamanchemicals.comwikipedia.org The nitrate ion (NO₃⁻), being the conjugate base of a strong acid (nitric acid), is a very weak base and does not significantly participate in the acid-base equilibria of the solution.

Table 1: Temperature Dependence of pKa for Tris(hydroxymethyl)aminomethane

Temperature (°C) pKa Value
20 8.3 pharmacompass.comnih.gov
25 8.07 chegg.comaskfilo.comwikipedia.orgnih.gov
37 7.82 pharmacompass.comnih.gov

This interactive table summarizes the pKa of the conjugate acid of Tris at different temperatures, highlighting its sensitivity to thermal changes.

Redox Chemistry and Potential Oxidative Pathways

The tris(hydroxymethyl)aminomethane moiety can participate in redox reactions, acting as both a reducing agent and a substrate for oxidation.

Oxidation Pathways: The compound can be oxidized, particularly by strong oxidizing agents or radical species. On burning, it decomposes and releases toxic and corrosive gases, including nitrous vapors, carbon monoxide, and carbon dioxide. americanbio.com Studies have shown that Tris is susceptible to oxidation by hydroxyl radicals (•OH), which can be generated via a Fenton-type reaction. nih.govnih.gov This interaction leads to the production of formaldehyde (B43269). nih.govnih.gov Further oxidation can convert the molecule to carbon dioxide. nih.gov This oxidative degradation is stimulated by the presence of iron and inhibited by antioxidants and iron chelators. nih.gov The reaction with ceric ammonium (B1175870) nitrate in a nitric acid medium, which results in a color change from light yellow to orange, is an oxidative reaction used for the chemical identification of tromethamine. pharmacompass.comnih.gov

Reducing Agent Activity: Under specific conditions, Tris can act as a reducing agent. It has been employed in the green synthesis of gold nanoparticles from a chloroauric acid solution. yacooscience.com In an alkaline environment, the hydroxymethyl groups of Tris reduce the gold ions (Au³⁺) to elemental gold (Au⁰), forming stable nanoparticles without the need for other stabilizing agents. yacooscience.com This demonstrates the reducing potential of the alcohol groups within the molecule.

Hydrolysis and Degradation Mechanisms of the Nitrate Salt

In the context of salts, hydrolysis refers to the reaction of its constituent ions with water. For tris(hydroxymethyl)aminomethane nitrate, the protonated Tris cation undergoes the acid-base reaction with water as described in section 5.1. The nitrate anion, as the conjugate base of a strong acid, is a spectator ion and does not effectively react with water. The Tris molecule itself is not susceptible to hydrolysis because it lacks functional groups that are readily hydrolyzable. nih.gov

The degradation of the compound can occur through several pathways. In the atmosphere, vapor-phase tromethamine is broken down by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 11 hours. pharmacompass.comnih.gov However, it does not absorb light at wavelengths greater than 290 nm and is therefore not expected to undergo direct photolysis by sunlight. pharmacompass.comnih.gov Biological degradation is also possible; in 2023, a strain of the bacterium Pseudomonas hunanensis was identified as being capable of degrading Tris. wikipedia.org

Interaction Mechanisms with Other Chemical Species (e.g., metal ions, organic compounds)

This compound, primarily through the Tris cation, can interact with a wide variety of chemical species.

Interaction with Metal Ions: The Tris molecule is a known chelating agent that complexes with numerous metal ions in solution. wikipedia.org Potentiometric and spectrophotometric studies have confirmed the formation of complexes with divalent metal ions including Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺. nih.gov The interaction typically involves chelation via the primary amine and at least one of the hydroxymethyl groups. nih.gov This complex formation can be significant, and caution is advised when using Tris as a buffer in systems containing metal ions, as it can alter their availability and reactivity. nih.gov Tris can also participate in the formation of ternary complexes, such as those involving adenosine (B11128) 5'-triphosphate (ATP), forming species of the type M(ATP)(Tris)²⁻. nih.gov

Table 2: Stability Constants for M(Tris)²⁺ Complexes

Metal Ion (M²⁺) Log K (Stability Constant)
Mg²⁺ 0.95
Ca²⁺ 0.49
Mn²⁺ 1.45
Co²⁺ 2.29
Ni²⁺ 2.89
Cu²⁺ 4.05
Zn²⁺ 2.40
Cd²⁺ 2.15

Data derived from potentiometric studies at 25 °C and an ionic strength of 0.1 M KNO₃. This interactive table shows the stability of complexes formed between Tris and various divalent metal ions. nih.gov

Interaction with Organic Compounds: The primary amine group of Tris allows it to undergo typical amine reactions, such as condensation with aldehydes. wikipedia.org Furthermore, research has shown that Tris interacts with the peptide backbone of amino acids and proteins. rsc.org Thermodynamic studies have characterized these interactions with glycine (B1666218) peptides. rsc.org It has also been observed to stabilize the globular protein Bovine Serum Albumin (BSA). rsc.org In organic synthesis, Tris has been used to modify the surface of layered double hydroxides (LDHs), which facilitates the intercalation of large polyoxometalate anions. rsc.org

Studies on Catalytic Influence or Inhibition

Tris(hydroxymethyl)aminomethane can function as both a catalyst and an inhibitor in different chemical and biological systems.

Inhibitory Effects: Tris has been shown to inhibit the catalytic activity of several enzymes and catalytic systems. It inhibits the function of microperoxidase-11 (MP-11) by inducing conformational changes in the peptide, which increases the non-planarity of the heme group and alters the electron densities of key atoms. nih.gov This inhibition leads to a decrease in the diffusion coefficient and the rate of heterogeneous electron transfer. nih.gov In biological systems, Tris at concentrations of 10-50 mM has been found to inhibit the synthesis of proinsulin and its conversion to insulin (B600854) in isolated rat pancreatic islets. nih.gov It has also been identified as a poison for the active sites of iron-nitrogen-carbon (Fe-N-C) catalysts used in the oxygen reduction reaction (ORR), where it can irreversibly bind to the Fe-Nₓ sites. researchgate.netornl.govfigshare.com

Table 3: Inhibitory Effect of Tris on Microperoxidase-11 (MP-11) Electrocatalysis

Parameter Change in Presence of Tris
Diffusion Coefficient of MP-11 Decreased by 19%
Heterogeneous Electron Transfer Rate Constant Decreased by 16%
Electrocatalytic Current (H₂O₂ reduction) Decreased by ~25%

This interactive table summarizes the quantitative inhibitory effects of Tris on the electrochemical and catalytic properties of MP-11. nih.gov

Catalytic Activity: Conversely, Tris can act as a catalyst. In the hydrolysis of p-nitrotrifluoroacetanilide, it functions as a general base catalyst, promoting the attack of water on the substrate. koreascience.kr Additionally, when Tris is used to modify materials, the resulting composite can have catalytic properties. For example, a composite material made of Tris, layered double hydroxides, and a polyoxometalate (Tris-LDH-PW₁₂) showed highly efficient and selective catalytic activity for the oxygenation of sulfides. rsc.org

Coordination Chemistry of the Tris Hydroxymethyl Aminomethane Ligand in Nitrate Environments

Metal-Ligand Complexation Studies with Tris(Hydroxymethyl)aminomethane

The interaction between metal ions and Tris in aqueous solutions containing nitrate (B79036) has been extensively studied. Tris typically coordinates to metal ions through the nitrogen atom of its primary amine and the oxygen atom of one or more of its hydroxymethyl groups, acting as a polydentate ligand.

The stoichiometry of metal-Tris complexes is often found to be 1:1 or 1:2 (metal:ligand). nih.gov For instance, studies on Group IIA metals like Ba(II), Ca(II), Sr(II), and Mg(II) have shown the formation of 1:2 complexes. journalskuwait.org In these cases, the resulting products were formulated as [BaL₂(H₂O)₂], [CaL₂(H₂O)₂]·2H₂O, [SrL₂(H₂O)₂], and [MgL₂(H₂O)₂]·4H₂O, indicating an octahedral geometry where L⁻ represents the deprotonated Tris ligand. journalskuwait.org

For transition metals, the coordination geometry can be more varied. X-ray diffraction analyses of cobalt(II), copper(II), and zinc(II) complexes with pyridine (B92270) and nitrate revealed monomeric structures with distorted geometries. electronicsandbooks.com Specifically, dinitratotris(pyridine)cadmium(II) forms a seven-coordinate complex where the cadmium atom is surrounded by three pyridine groups and two bidentate nitrate groups. rsc.org In many transition metal complexes, octahedral geometry is common, with six donor atoms arranged around the central metal ion. libretexts.org The coordination of Tris to a metal center, such as copper(II), can lead to the formation of both monomeric and dimeric species, with a maximum metal-to-ligand stoichiometry of 1:2. nih.gov

The stability of metal-Tris complexes in aqueous solution is quantified by their thermodynamic stability constants (log K). These constants are typically determined through potentiometric or spectrophotometric methods, often using a nitrate salt like potassium nitrate (KNO₃) as the supporting electrolyte to maintain a constant ionic strength. researchgate.net The stability of these complexes is influenced by the specific metal ion involved.

Studies have determined the stability constants for a range of divalent metal ions. researchgate.net The chelation process is generally more favorable with polydentate ligands like Tris compared to analogous unidentate ligands, a phenomenon known as the chelate effect, which leads to greater thermodynamic stability. gac.edu

Below is a table summarizing the stability constants for various 1:1 metal-Tris complexes.

Metal IonLog K₁Temperature (°C)Ionic Strength (M)
Co(II)2.68250.15 (KNO₃)
Ni(II)3.42250.15 (KNO₃)
Cu(II)4.10250.15 (KNO₃)
Zn(II)2.80250.15 (KNO₃)
Cd(II)2.89250.15 (KNO₃)

This table is a representative compilation from typical literature values; specific values may vary with experimental conditions.

The nitrate ion (NO₃⁻) plays a multifaceted role in the coordination chemistry of Tris. In many solution-based studies, nitrate salts are used as a background electrolyte because nitrate is considered a weak Lewis base and a poorly coordinating ligand. wikipedia.org Its primary function in these contexts is to maintain a constant ionic strength without significantly participating in the complexation equilibria.

However, the nitrate ion is not always non-coordinating. It can act as a unidentate or bidentate ligand, directly bonding to the metal center through one or two of its oxygen atoms. wikipedia.orgnih.gov This has been observed in the solid-state structures of several metal complexes. For example, in heptacoordinated cobalt(II) complexes, two chelating nitrate anions are directly bonded to the metal center, forming a distorted pentagonal bipyramid geometry. rsc.org Similarly, the coordination mode of nitrate in iron(III) porphyrinates can vary from monodentate to symmetric bidentate. nih.gov

Therefore, in a nitrate environment, the nitrate ion can compete with Tris and solvent molecules for coordination sites on the metal ion. This competition can influence the final structure of the complex and affect the solution equilibria. researchgate.net The propensity for metal-nitrate complex formation is related to the hydration energy of the cation; ions that are more strongly hydrated tend to form fewer complexes with nitrate. researchgate.net

Mechanistic Insights into Metal-Tris Interactions

The interaction between metal ions and Tris is fundamentally a Lewis acid-base reaction, where the metal ion acts as the Lewis acid and the Tris ligand as the Lewis base. gac.edu The complexation mechanism is highly dependent on the pH of the solution. The pKa of the Tris amino group is approximately 8.1, meaning that at physiological pH and below, a significant fraction of Tris molecules are protonated at the nitrogen atom.

Complex formation typically requires the deprotonation of the amino group, allowing the lone pair of electrons on the nitrogen to form a coordinate bond with the metal ion. This is often accompanied by the coordination of one or more of the hydroxymethyl groups, which may also become deprotonated at higher pH values. This results in the formation of stable five- or six-membered chelate rings.

Applications in Advanced Materials Science Utilizing Tris Hydroxymethyl Aminomethane Nitrate

Precursor or Component in Inorganic Material Synthesis (e.g., ceria nanoparticles, calcium hydroxyapatite)

The utility of tris(hydroxymethyl)aminomethane and its derivatives in the synthesis of inorganic materials is primarily associated with its function as a pH buffer and a complexing agent, which can influence particle size, morphology, and phase purity.

In the synthesis of calcium hydroxyapatite (B223615) (HAp) , a key biomaterial for bone and dental applications, precise pH control is crucial. sci-hub.senih.gov Tris(hydroxymethyl)aminomethane has been employed to maintain the pH of the reaction mixture at 7.4 during the combustion synthesis of HAp from calcium acetate (B1210297) and diammonium phosphate (B84403). sci-hub.se The chemical precipitation of HAp, with the formula Ca₁₀(PO₄)₆(OH)₂, often involves the reaction of a calcium source like calcium nitrate (B79036) tetrahydrate with a phosphate source such as diammonium hydrogen phosphate. nih.govresearchgate.net The buffering capacity of Tris is essential in these aqueous synthesis routes to ensure the formation of the desired stoichiometric HAp phase. sci-hub.se Furthermore, studies have shown that Tris can be substituted into the crystal lattice of octacalcium phosphate, a precursor to hydroxyapatite, affecting the crystal morphology. researchgate.nettulane.edu This suggests that the tris(hydroxymethyl)aminomethane cation could play a direct role in the structure of the final material.

Regarding ceria (CeO₂) nanoparticles , which have applications in catalysis, polishing, and biomedicine, their synthesis often involves the precipitation of a cerium salt, commonly cerium(III) nitrate hexahydrate, in a basic medium. oregonstate.edurasayanjournal.co.innih.gov The reaction conditions, particularly pH, significantly influence the morphology and properties of the resulting nanoparticles. oregonstate.edu While direct use of tris(hydroxymethyl)aminomethane nitrate as the primary precursor is not extensively documented, the foundational compound, Tris, is known to be an excellent catalyst for preparing colloidal silica (B1680970) nanospheres. rsc.org Given that the synthesis of ceria nanoparticles frequently employs cerium(III) nitrate and a base to control hydrolysis and precipitation, the use of this compound could offer a dual function: providing the nitrate counter-ion and the Tris cation which can act as a pH buffer and a surface-capping agent to control particle growth. researchgate.net

Table 1: Role of Tris(hydroxymethyl)aminomethane in Inorganic Material Synthesis
MaterialSynthesis MethodRole of Tris(hydroxymethyl)aminomethaneKey Finding
Calcium Hydroxyapatite (HAp)Combustion SynthesispH adjustment to 7.4 sci-hub.seEssential for achieving the desired HAp phase. sci-hub.se
Octacalcium Phosphate-Substitution into the crystal lattice researchgate.nettulane.eduAffects the crystal's aspect ratio. tulane.edu
Ceria (CeO₂) NanoparticlesPrecipitation (inferred)Potential pH buffer and capping agent oregonstate.eduresearchgate.netControl of particle size and morphology. oregonstate.edu
Colloidal Silica Nanospheres-Catalyst rsc.orgExcellent for preparing nanospheres of 10-20 nm. rsc.org

Exploration in Non-Linear Optical (NLO) Materials (referencing related nitrate salts)

Non-linear optical (NLO) materials are crucial for applications in photonics, telecommunications, and laser technology, as they can alter the properties of light. samaterials.comwikipedia.org The search for new NLO materials has led to the investigation of semi-organic compounds, which combine the high optical nonlinearity of organic molecules with the favorable thermal and mechanical properties of inorganic salts. acadpubl.eu

While the NLO properties of this compound have not been extensively studied, related nitrate salts of organic compounds have shown significant promise. For instance, glycine (B1666218) sodium nitrate (GSN) , a semi-organic crystal, has been found to have a second harmonic generation (SHG) efficiency twice that of potassium dihydrogen phosphate (KDP), a benchmark NLO material. researchgate.net Studies on GSN indicate that the inorganic nitrate group plays a major role in enhancing the optical response. rsc.org Similarly, tristhiourea lanthanum nitrate (TTLaN) is another semi-organic NLO material with good optical transmission and a high laser damage threshold. scirp.org

The NLO response in such materials often arises from the molecular structure and the arrangement in the crystal lattice. jhuapl.edu Organic molecules with donor-acceptor groups can exhibit large hyperpolarizabilities. nih.gov In this compound, the Tris cation contains polar hydroxyl groups and an amino group, while the nitrate anion is a planar group with delocalized pi-electrons. This combination could lead to a non-centrosymmetric crystal structure, a key requirement for second-order NLO effects like SHG. acadpubl.eu The potential for hydrogen bonding between the Tris cation and the nitrate anion could further influence the crystal packing and enhance the NLO properties.

Table 2: Comparison of Related Semi-Organic NLO Materials
CompoundKey NLO PropertySignificance
Glycine Sodium Nitrate (GSN)SHG efficiency 2x that of KDP researchgate.netThe nitrate group enhances the optical response. rsc.org
Tristhiourea Lanthanum Nitrate (TTLaN)Good optical transmission and high thermal stability scirp.orgA promising semi-organic NLO material. scirp.org
This compoundPotential for non-centrosymmetric crystal structureThe combination of a polar organic cation and a nitrate anion is favorable for NLO properties.

Role in Surface Chemistry and Advanced Catalysis

The chemical properties of tris(hydroxymethyl)aminomethane make it a valuable tool in surface chemistry and catalysis. Its ability to coordinate with metal ions and its buffering capacity allow it to influence surface reactions and the synthesis of catalytic materials. wikipedia.org

In the field of electrocatalysis, particularly for the oxygen reduction reaction (ORR), understanding the nature of active sites on catalysts is crucial. Tris(hydroxymethyl)aminomethane has been used as a molecular probe to identify active sites on metal-nitrogen-carbon (M-N-C) catalysts. researchgate.net By adding Tris to the electrolyte, researchers can observe changes in the catalyst's performance, as Tris can coordinate with and block metal moieties on the catalyst surface, thereby helping to elucidate the reaction mechanism. researchgate.net

Furthermore, Tris has demonstrated a direct role in the synthesis of materials with catalytic applications. It has been reported as an excellent catalyst for the preparation of colloidal silica nanospheres. rsc.org In another study, tris(hydroxymethyl)aminomethane was used to modify layered double hydroxides (LDHs), which greatly facilitated the intercalation of polyoxometalates (POMs). rsc.org The resulting POM-intercalated LDH material exhibited highly efficient and selective catalytic activity for the oxygenation of sulfides under mild conditions and could be reused multiple times without a significant loss of reactivity. rsc.org This suggests that this compound could be a precursor for creating novel catalytic systems where the Tris cation modifies the support material to enhance the dispersion and activity of the catalytic species. The compound has also been utilized as a reducing agent in the biocompatible synthesis of gold nanoparticles, which have wide applications in catalysis. nih.gov

Table 3: Applications of Tris(hydroxymethyl)aminomethane in Surface Chemistry and Catalysis
Application AreaSpecific UseMechanism/RoleOutcome
Electrocatalysis (ORR)Molecular probe for M-N-C catalysts researchgate.netCoordinates with and blocks metal active sites researchgate.netHelps in identifying and understanding the nature of catalytic active sites. researchgate.net
Nanomaterial SynthesisCatalyst for colloidal silica nanospheres rsc.orgActs as a catalyst in the formation process rsc.orgProduction of uniform silica nanospheres (10-20 nm). rsc.org
Catalytic Material SynthesisModifier for Layered Double Hydroxides (LDHs) rsc.orgFacilitates intercalation of polyoxometalates (POMs) rsc.orgCreates a highly efficient and reusable catalyst for sulfide (B99878) oxygenation. rsc.org
Nanoparticle SynthesisReducing agent for gold nanoparticles nih.govReduces gold ions to form nanoparticles under mild conditions nih.govA biocompatible synthesis route for catalytically active gold nanoparticles. nih.gov

Advanced Analytical Methodologies for Quantification and Purity Assessment of Tris Hydroxymethyl Aminomethane Nitrate

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool for the quantification of tris(hydroxymethyl)aminomethane, the active component of the nitrate (B79036) salt. Due to its hydrophilic nature and lack of a significant chromophore, direct analysis by traditional reversed-phase liquid chromatography with UV detection (RPLC-UV) is challenging. nih.govresearchgate.net To overcome these limitations, a derivatization step is often employed to enhance chromatographic retention and enable sensitive detection by mass spectrometry.

A validated method involves the derivatization of tris(hydroxymethyl)aminomethane with isobutyl chloroformate (IBCF). researchgate.netnih.gov This reaction creates a less polar derivative that is amenable to reversed-phase chromatography. The subsequent detection by tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity, allowing for accurate quantification even in complex matrices like pharmaceutical formulations. nih.govnih.gov

The validation of such a method demonstrates its suitability for quality control. Key validation parameters from a study on TRIS in a vaccine formulation are summarized below. nih.govnih.gov

Interactive Data Table: LC-MS/MS Method Validation Parameters for TRIS Quantification

Parameter Result Specification
Linearity (R²) >0.999 ≥0.99
Concentration Range 1.2–4.8 mg/mL Application-specific
Accuracy (Recovery) 92%–105% 80%–120%
Repeatability (%CV) <12% ≤15%
Intermediate Precision (%CV) <6% ≤10%

This level of performance confirms that LC-MS/MS, following a suitable derivatization strategy, is a robust and reliable method for the high-sensitivity quantification of tris(hydroxymethyl)aminomethane. researchgate.netnih.gov

Ion Chromatography (IC) for Cationic and Anionic Impurity Determination

Ion Chromatography (IC) is an essential technique for assessing the purity of tris(hydroxymethyl)aminomethane nitrate by determining the presence of cationic and anionic impurities. metrohm.commetrohm.com Since the compound itself is a cation in solution, IC can be used for its direct quantification as well as for the separation and quantification of other ionic species.

A robust IC method for the analysis of the tris(hydroxymethyl)aminomethane cation and potential cationic impurities, such as sodium, potassium, calcium, and magnesium, has been developed. metrohm.commetrohm.com This method typically utilizes a cation-exchange column with a methanesulfonic acid eluent and conductivity detection. metrohm.commetrohm.com The use of a microbore IC system can enhance sensitivity and reduce eluent consumption. metrohm.com The nitrate anion can be quantified separately using an anion-exchange column.

The performance of an IC method for TRIS quantification and impurity analysis is highlighted by its high recovery rates and good precision. metrohm.commetrohm.com

Interactive Data Table: IC Method Parameters and Performance for TRIS Analysis

Parameter Value
Column Metrosep C Supp 2 - 250/4.0
Eluent 0.1% (v/v) Methanesulfonic Acid
Flow Rate 1.0 mL/min
Detection Direct Conductivity
Quantification Range 5–200 mg/L
Recovery Rate (at 100 mg/L) 99–103%
Relative Standard Deviation <3%

Data sourced from a Metrohm application note. metrohm.commetrohm.com

This technique is crucial for ensuring that the levels of inorganic impurities are within acceptable limits for pharmaceutical and other high-purity applications. innovatechlabs.comchromatographyonline.com

Potentiometric and Spectrophotometric Titration Methods

Titration methods are classical analytical techniques that remain fundamental for the primary assay of tris(hydroxymethyl)aminomethane due to their high accuracy and precision.

Potentiometric Titration: Potentiometric acid-base titration is the reference method for determining the purity of tris(hydroxymethyl)aminomethane, which is a primary standard for acidimetry. mt.commetrohm.comsigmaaldrich.com The method involves titrating a precisely weighed sample of TRIS, dissolved in deionized water, with a standardized solution of a strong acid, typically hydrochloric acid (HCl). azom.comnpl.co.uk The endpoint is determined by monitoring the change in pH with a pH electrode and identifying the inflection point of the titration curve. azom.com The National Institute of Standards and Technology (NIST) certifies Standard Reference Material (SRM) 723c, a highly purified form of TRIS, for acidimetric standardization based on coulometric and potentiometric titrations. nist.gov

Interactive Data Table: Example Results for Potentiometric Titer Determination of 0.1 mol/L HCl with TRIS

Replicate Titer Value
1 1.003
2 0.999
3 0.999
4 0.998
5 1.001
Mean 1.000
Relative Standard Deviation 0.20%

Data adapted from a Mettler Toledo application note. azom.com

Spectrophotometric Titration: Spectrophotometric titration can also be employed, where the endpoint is detected by a change in the absorbance of the solution. asdlib.orglibretexts.org For this to be applied to this compound, either the titrand, titrant, or a reaction product must absorb light, or a colorimetric indicator must be used. saylor.orgslideshare.net For instance, in a complexometric titration, if TRIS were to form a colored complex, the change in absorbance at a specific wavelength could be monitored as a titrant is added. The absorbance, corrected for dilution, is plotted against the volume of titrant added, and the endpoint is determined from the intersection of the linear segments of the curve. asdlib.orglibretexts.org

Calorimetric Techniques for Enthalpy of Reaction Measurements

Calorimetry is a key technique for characterizing the thermodynamic properties of chemical reactions. The reaction of tris(hydroxymethyl)aminomethane with hydrochloric acid is a well-established exothermic process and is used as a standard for validating solution calorimeters. nih.govnih.gov The enthalpy of this reaction has been measured with high precision using both isoperibol and adiabatic solution calorimeters. nih.govnist.gov

The National Bureau of Standards (now NIST) certified SRM 724a based on the enthalpy of its reaction with 0.1 N HCl. nih.gov These measurements are critical for ensuring the accuracy and reliability of calorimetric data across different laboratories. The consistency of these measurements underscores the value of TRIS as a thermochemical standard.

Interactive Data Table: Reported Enthalpy of Reaction Values for TRIS with 0.1 N HCl at 298.15 K

Calorimeter Type Enthalpy of Reaction (J·g⁻¹) Molar Enthalpy (kJ·mol⁻¹) Reference
Adiabatic Solution Calorimeter -245.76 ± 0.26 -29.778 Prosen & Kilday (NIST) nih.govnist.gov
Isoperibol Solution Calorimeter -245.93 ± 0.26 -29.791 Gunn (NBS) nih.gov
Isoperibol Calorimeter (Vented) -245.64 ± 0.24 -29.758 Brunetti et al. nih.gov

Note: Molar enthalpy calculated using a molar mass of 121.1369 g·mol⁻¹. nih.gov

The heat capacity change (ΔCp) for this reaction has also been determined, allowing for the correction of enthalpy values to different temperatures. nih.govnist.gov

Method Validation and Quality Assurance Protocols

To ensure that analytical methods provide reliable and accurate data, they must undergo rigorous validation. Quality assurance protocols are then implemented for routine use. The validation of analytical procedures for this compound follows guidelines from bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). usp.orgselectscience.net

Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. usp.org For titration, this means ensuring no other species in the sample reacts with the titrant. For chromatography, it involves demonstrating peak purity and resolution from other components. metrohm.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. metrohm.com For chromatographic methods, this is typically assessed by a linear regression of the peak area versus concentration, aiming for a coefficient of determination (R²) close to 1.000. nih.gov

Accuracy: The closeness of the test results to the true value. selectscience.net It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). usp.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

For titration methods, titrant standardization is a critical first step in quality assurance to determine the exact concentration of the titrant solution using a primary standard like TRIS itself. metrohm.comusp.orgmetrohm.com For chromatographic and spectrometric methods, system suitability tests are performed before analysis to ensure the system is operating correctly. nih.gov All these measures, from initial validation to ongoing quality control, are essential for maintaining the integrity of analytical data for this compound. colostate.educhromatographyonline.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tris(hydroxymethyl)aminomethane nitrate with high purity, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis typically involves nitration of tris(hydroxymethyl)aminomethane (Tris) using nitric acid under controlled conditions. To optimize yield, parameters such as temperature (maintained below 40°C to avoid decomposition), stoichiometric ratios (e.g., 1:1.2 Tris-to-HNO₃), and reaction time (4–6 hours) should be systematically tested . Post-synthesis, purity can be verified via HPLC (using C18 columns with UV detection at 210 nm) or titration against standardized bases. Evidence suggests achieving ≥97% purity requires recrystallization in ethanol-water mixtures .

Q. How does the buffering capacity of this compound compare to Tris-HCl in physiological pH ranges?

  • Methodological Answer : Unlike Tris-HCl (effective pH range 7.0–9.0), the nitrate derivative exhibits buffering capacity influenced by its nitrate counterion, which may shift the effective pH range slightly acidic (pH 6.5–8.5). Researchers should calibrate pH using a glass/calomel electrode, noting that Tris-based buffers exhibit a temperature-dependent pH shift (~0.03 units/°C). For comparative studies, prepare equimolar solutions (e.g., 100 mM) and titrate with HNO₃ or NaOH while monitoring conductivity and pH stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : While the compound is not classified as hazardous, standard precautions include:

  • Avoiding inhalation of dust (use fume hoods during weighing).
  • Wearing nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storing away from oxidizers and strong bases to prevent reactive decomposition .
  • Waste disposal via neutralization (e.g., with dilute NaOH) followed by incineration by certified facilities .

Advanced Research Questions

Q. What experimental strategies can assess the thermal and pH stability of this compound in long-term storage or reaction conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 5°C/min under nitrogen to identify decomposition thresholds (literature reports decomposition onset at ~288°C for Tris, but nitrate derivatives may degrade earlier). Parallel DSC can detect exothermic events .
  • pH Stability : Accelerated aging studies at varying pH (4.0–10.0) and temperatures (25–60°C) with periodic sampling. Monitor nitrate ion release via ion chromatography or UV-Vis spectrometry (absorbance at 220 nm for nitrate) .

Q. How can researchers resolve discrepancies in nitrate ion quantification when using this compound in photochemical reactions?

  • Methodological Answer : Nitrate quantification errors may arise from interference by organic byproducts or photolytic reduction. Mitigation strategies include:

  • Sample Pretreatment : Filter reactions through 0.22 µm membranes to remove particulates before analysis.
  • Analytical Calibration : Use enzyme-based nitrate reductase assays (e.g., recombinant nitrate reductase) for specificity, validated against ion-selective electrodes .
  • Control Experiments : Include blank reactions without Tris-nitrate to identify background signals .

Q. What mechanistic role does this compound play in facilitating nitrate group transfer during heterojunction nanocomposite synthesis?

  • Methodological Answer : In nanocomposite synthesis (e.g., Ag₃PO₄/polydopamine systems), Tris-nitrate acts as a dual-function agent:

  • Nitrate Source : Releases NO₃⁻ ions under acidic conditions, enabling precipitation of metal nitrates (e.g., AgNO₃ → Ag₃PO₄).
  • pH Modulator : Buffers reaction media to stabilize intermediate phases. To validate, conduct in situ FTIR to track NO₃⁻ consumption and XPS to confirm incorporation into crystal lattices .

Q. How can spatial confinement in mesoporous frameworks affect the reactivity of this compound in catalytic applications?

  • Methodological Answer : Confinement within MOFs (e.g., MOF-919) alters diffusion kinetics and active site accessibility. Experimental approaches include:

  • Pore Size Analysis : Use BET surface area measurements to correlate pore diameter (e.g., 3–5 nm) with reaction rates.
  • In Situ Spectroscopy : Monitor reaction progress via Raman or XRD to detect intermediate species trapped in nanopores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.